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Compound of Interest

Compound Name: Voriconazole

Cat. No.: B3024431

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and
bioavailability of oral voriconazole, a broad-spectrum triazole antifungal agent. Voriconazole's
complex and variable pharmacokinetic profile necessitates a deep understanding for effective
and safe use in clinical practice and drug development.

Pharmacokinetic Profile: ADME

Voriconazole's disposition in the body is characterized by rapid oral absorption, extensive
tissue distribution, primary hepatic metabolism, and excretion of metabolites. A key feature of
its pharmacokinetics in adults is its non-linear, or saturable, metabolism, leading to a more than
proportional increase in drug exposure with an increase in dose.[1][2][3] In contrast,
pharmacokinetics appear to be more linear in children.[1][4]

Absorption and Bioavailability

Following oral administration, voriconazole is rapidly absorbed, with maximum plasma
concentrations (Tmax) typically reached within 1 to 2 hours.[1][5] The oral bioavailability in
healthy, fasted adults is high, estimated to be over 90%, which facilitates the convenient
transition from intravenous (IV) to oral therapy.[1][5][6] HoweVer, this can be significantly lower
and more variable in patient populations, particularly in children where bioavailability is
estimated to be around 65%.[4][7]
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Effect of Food: The administration of oral voriconazole with a high-fat meal significantly
reduces its bioavailability. It is recommended that voriconazole be taken at least one hour
before or two hours after a meal to ensure optimal absorption.[8][9][10] Co-administration with
food can decrease the area under the curve (AUC) and the maximum concentration (Cmax) by
approximately 22-35% and delay absorption by about 1.1 hours.[8][11]

Distribution

Voriconazole is extensively distributed throughout the body, with a large volume of distribution
(Vd) of approximately 4.6 L/kg, indicating significant penetration into tissues.[1][5][12] It has
been measured in various tissues, including the brain, liver, kidney, and cerebrospinal fluid.[1]
Plasma protein binding is moderate, at around 58-60%, and is independent of plasma
concentrations.[1][13]

Metabolism

Voriconazole is extensively metabolized in the liver, with less than 2% of a dose being
excreted unchanged in the urine.[13][14][15] The metabolism is primarily mediated by the
cytochrome P450 (CYP) isoenzyme system.

e Primary Pathway: The main enzyme responsible for voriconazole metabolism is CYP2C19.
[14][15][16]

e Secondary Pathways: CYP3A4 and CYP2C9 also contribute to its metabolism to a lesser
extent.[1][14][15]

The major metabolic routes are N-oxidation, hydroxylation of the methyl group, and
hydroxylation of the fluoropyrimidine ring.[14][15] The primary metabolite is voriconazole N-
oxide, which has minimal antifungal activity.[13][14][15]

The activity of CYP2C19 is subject to significant genetic polymorphism, which is a major source
of the pharmacokinetic variability observed among patients.[17] Individuals can be classified
into different metabolizer phenotypes:

o Poor Metabolizers (PMs): Lack functional CYP2C19 enzymes, leading to significantly higher
voriconazole exposure (on average, 4-fold higher AUC) compared to normal metabolizers.
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[17] The prevalence of PMs is around 3-5% in Caucasian and Black populations and up to
15-20% in Asian populations.[17][18]

» Intermediate Metabolizers (IMs): Have reduced enzyme activity.
o Extensive (Normal) Metabolizers (EMs): Have normal enzyme activity.

» Ultrarapid Metabolizers (UMs): Have increased enzyme activity, which can lead to sub-
therapeutic drug levels.[18]
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Caption: Metabolic pathway of voriconazole via CYP450 enzymes.

Excretion

Voriconazole is eliminated from the body almost entirely as metabolites. Approximately 80% of
the total dose is recovered in the urine.[1] The elimination half-life is dose-dependent due to
non-linear metabolism and is approximately 6 hours.[1]
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Experimental Protocols

The quantification of voriconazole in biological matrices is essential for pharmacokinetic
studies and therapeutic drug monitoring (TDM). High-performance liquid chromatography
(HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the standard
analytical method.[19][20]

Bioanalytical Method: LC-MS/IMS

Objective: To accurately quantify voriconazole concentrations in human plasma.
Methodology:

o Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g.,
EDTA) at specified time points post-dose (e.g., trough concentrations just before the next
dose).

e Plasma Separation: Samples are centrifuged to separate plasma, which is then stored at
-80°C until analysis.

o Sample Preparation (Protein Precipitation):

o

Thaw plasma samples and an internal standard (I1S) working solution.

o To a 100 pL aliquot of plasma, add 200 pL of a protein precipitation agent (e.qg.,
acetonitrile) containing the IS. The IS is a molecule structurally similar to voriconazole
used to correct for variability during sample processing and analysis.[21]

o Vortex the mixture vigorously to precipitate plasma proteins.

o Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated
proteins.

o Transfer the supernatant to a clean vial for analysis.

o Chromatographic Separation (HPLC):
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o Inject a small volume (e.g., 5-10 pL) of the supernatant onto a reverse-phase HPLC

column (e.g., a C18 column).

o Use a mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile) to
separate voriconazole and the IS from other endogenous plasma components.

o Detection (Tandem Mass Spectrometry - MS/MS):
o The column eluent is introduced into the mass spectrometer.

o The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides
high selectivity and sensitivity. Specific precursor-to-product ion transitions for both

voriconazole and the IS are monitored.
e Quantification:

o A calibration curve is constructed by analyzing plasma samples spiked with known
concentrations of voriconazole.

o The concentration of voriconazole in the unknown samples is determined by comparing
the peak area ratio of the analyte to the IS against the calibration curve.
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Caption: A typical workflow for voriconazole therapeutic drug monitoring (TDM).

Quantitative Data Summary

The pharmacokinetic parameters of voriconazole exhibit significant inter-individual variability.
The following tables summarize key quantitative data from various studies.

Table 1: Key Pharmacokinetic Parameters of Oral Voriconazole in Healthy Adults
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Parameter Value Reference(s)
Bioavailability (F) >90% (fasted state) [1][5]

Time to Peak (Tmax) 1-2 hours [1][5]

Volume of Distribution (Vd) ~4.6 L/kg [1][5]

Plasma Protein Binding ~58% [51[13]
Elimination Half-life (t¥%) ~6 hours (dose-dependent) [1]

| Primary Metabolism | CYP2C19 |[14][15][16] |

Table 2: Effect of a High-Fat Meal on Oral Voriconazole (200 mg BID, Day 7)

Fasted State Fed State

Parameter % Change Reference(s)
(Mean) (Mean)
AUCT
9598 7520 | ~22% [8][11]
(ng-h/mL)
Cmax (ng/mL) 2038 1332 1 ~35% [8][11]

| Tmax (h) | ~1.5 | ~2.6 | 1 1.1 h |[8] |

Table 3: Influence of CYP2C19 Genotype on Voriconazole Exposure (AUC)

Relative Voriconazole
CYP2C19 Phenotype Reference(s)
Exposure (AUC)

Poor Metabolizer (PM) ~4-fold higher than EM [17]
Intermediate Metabolizer (IM) ~2-fold higher than EM [17]
Extensive Metabolizer (EM) Baseline [17]

| Ultrarapid Metabolizer (UM) | Lower than EM [[18] |

Table 4: Comparison of Pharmacokinetic Parameters in Adults vs. Children (2 to <12 years)
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Parameter Adults Children Comments Reference(s)

Children have

Pharmacokinet . ] higher
i Non-linear More linear ) [2][4]
ics metabolic

capacity.

Lower and more
>90% ~65% variable in [4][12]

children.

Oral

Bioavailability

| Required IV Dose | 4 mg/kg | 7-9 mg/kg | Higher doses are needed in children to match adult
exposure. |[2][4][22] |

Conclusion

The pharmacokinetics of oral voriconazole are complex, characterized by high but variable
bioavailability, extensive metabolism primarily through the polymorphic CYP2C19 enzyme, and
non-linear elimination in adults. Factors such as food intake, genetic makeup, age, and drug-
drug interactions significantly impact drug exposure. This variability underscores the
importance of therapeutic drug monitoring to optimize efficacy and minimize toxicity. For drug
development professionals, understanding these intricate pharmacokinetic properties is crucial
for designing rational dosing regimens, interpreting clinical trial data, and developing safer and
more effective antifungal therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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